2-(1-Benzylpyrrolidin-2-yl)ethanol is a chemical compound that belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a benzyl group and a hydroxyl group. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Pyrrolidine derivatives are often studied for their biological activities, including analgesic and anti-inflammatory effects.
The compound can be synthesized through various methods, often involving the reaction of benzylamine with appropriate carbonyl compounds or through cyclization reactions involving pyrrolidine precursors. Research articles and patents provide insights into the synthesis and applications of this compound, revealing its importance in medicinal chemistry.
2-(1-Benzylpyrrolidin-2-yl)ethanol is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. Its molecular formula is C13H17N, and it has a molecular weight of approximately 203.28 g/mol.
The synthesis of 2-(1-Benzylpyrrolidin-2-yl)ethanol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of Lewis acids as catalysts has been noted to enhance yields significantly in some synthetic routes.
The molecular structure of 2-(1-Benzylpyrrolidin-2-yl)ethanol features a pyrrolidine ring with a hydroxyl group (-OH) at the ethyl position and a benzyl group (C6H5CH2-) attached to one of the nitrogen atoms in the ring.
The stereochemistry around the nitrogen atom contributes to its biological activity, making it essential for further studies on its pharmacological properties.
2-(1-Benzylpyrrolidin-2-yl)ethanol participates in various chemical reactions typical for alcohols and amines:
The reactivity of this compound is influenced by both the hydroxyl group and the benzyl substituent, allowing for diverse synthetic pathways that can lead to various derivatives with potentially enhanced biological activity.
The mechanism of action for 2-(1-Benzylpyrrolidin-2-yl)ethanol involves interactions at neurotransmitter receptors or enzymes that modulate physiological responses. Specifically, compounds with similar structures have been shown to interact with opioid receptors, potentially influencing pain pathways.
Pharmacological studies indicate that modifications in the structure can enhance binding affinity and selectivity towards specific receptor subtypes, which is crucial for developing targeted therapies .
Relevant analyses often include spectroscopy (NMR, IR) and chromatography (HPLC) to confirm purity and structural integrity.
2-(1-Benzylpyrrolidin-2-yl)ethanol has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, highlighting its significance in medicinal chemistry .
The compound emerged from mid-20th-century investigations into pyrrolidine alkaloids, naturally occurring nitrogen-containing heterocycles found in plants and microbes. Early synthetic routes were inspired by natural precursors like hygrine and cuscohygrine, which feature similar N-benzylated pyrrolidine cores [9]. Initial syntheses focused on:
A breakthrough came in 1968 when Kleynhans reported the hydrogenolysis of ethyl 1-benzylpyrrolidin-2-yl-acetate using Pd/C, yielding 2-(1-benzylpyrrolidin-2-yl)ethanol with 16% efficiency after ethanol recrystallization [5]. This established the first dedicated route to the compound, distinguishing it from simpler N-benzylpyrrolidines (e.g., (1-benzylpyrrolidin-2-yl)methanol, CAS# 67131-44-6) [10]. The late 20th century saw refinements in stereoselective synthesis, leveraging chiral auxiliaries or catalysts to access enantiopure forms essential for CNS drug development [8].
This compound is a "privileged scaffold" due to its modular structure, enabling diverse chemical modifications for target-specific pharmacology. Key features include:
Structural Adaptability
Case Study: MAGL Inhibitors for Analgesia
In 2021, benzoxazole derivatives of 2-(1-benzylpyrrolidin-2-yl)ethanol were designed as monoacylglycerol lipase (MAGL) inhibitors (e.g., compounds 19 and 20). The ethanol linker enabled conjugation to a benzoxazole warhead, yielding nanomolar inhibitors (IC₅₀: 7.6–8.4 nM). Docking studies confirmed the pyrrolidine carbonyl and ethanol oxygen formed key hydrogen bonds with MAGL’s catalytic triad (Ser122, Ala51, Met123) .
Physicochemical Drivers of Bioactivity
Table 1: Key Properties Enabling Drug-Likeness
| Property | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 23.5 Ų [2] | Optimal for CNS permeability (ideal: <60 Ų) |
| Rotatable bonds | 4 [2] | Balance flexibility/rigidity for target binding |
| Chiral centers | 1 (typically undefined) [2] | Enables enantioselective activity |
| Hydrogen-bond acceptors | 2 [5] | Facilitates target engagement |
Mechanistic Versatility in Neurological Targets
The scaffold’s compatibility with CNS targets stems from:
Synthesis and Sourcing Challenges
Industrial production uses continuous-flow reactors to optimize stereoselectivity and yield. However, small-scale sourcing remains costly due to complex purification:Table 2: Commercial Sourcing Economics (2023)
| Quantity | Price (USD) | Supplier |
|---|---|---|
| 0.1 g | $829 | Enamine [2] |
| 1.0 g | $943 | Enamine [2] |
| 10.0 g | $4,052 | Enamine [2] |
Computational Advancements
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5